BenchChemオンラインストアへようこそ!

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cyclopropane conformational restriction Sulfonamide SAR Kinase inhibitor design

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034551-45-4) belongs to the phenylpyrazole-sulfonamide hybrid class, defined by a 4-phenyl-1H-pyrazole core connected via a two-carbon ethyl linker to a cyclopropanesulfonamide terminus. This scaffold places it within a broader family of sulfonamide-bearing pyrazole derivatives investigated as kinase inhibitor leads and anti-inflammatory agents.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 2034551-45-4
Cat. No. B2689444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
CAS2034551-45-4
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3O2S/c18-20(19,14-6-7-14)16-8-9-17-11-13(10-15-17)12-4-2-1-3-5-12/h1-5,10-11,14,16H,6-9H2
InChIKeyOEAHFTHXIWOSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034551-45-4): Core Structural Identity and Comparator Landscape


N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034551-45-4) belongs to the phenylpyrazole-sulfonamide hybrid class, defined by a 4-phenyl-1H-pyrazole core connected via a two-carbon ethyl linker to a cyclopropanesulfonamide terminus. This scaffold places it within a broader family of sulfonamide-bearing pyrazole derivatives investigated as kinase inhibitor leads and anti-inflammatory agents [1]. The most structurally proximal comparators share the identical N-[2-(4-phenylpyrazol-1-yl)ethyl] scaffold but differ solely in the terminal sulfonamide cap: the benzenesulfonamide analog (CAS 2034551-39-6), the propane-1-sulfonamide analog (CAS 2034326-63-9), the methanesulfonamide analog (CAS not specified in primary literature), and the 2-(trifluoromethoxy)benzenesulfonamide analog (CAS 2034505-38-7). The cyclopropanesulfonamide variant is distinguished by the smallest cycloalkyl sulfonamide cap in this series, which is anticipated—on the basis of established medicinal chemistry precedent with cyclopropane-containing sulfonamides [2]—to confer differentiated conformational constraint, metabolic stability, and physicochemical properties relative to larger or fully aromatic sulfonamide congeners.

Why N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide Cannot Be Assumed Interchangeable with Close Analogs


The terminal sulfonamide cap is a critical determinant of potency, selectivity, metabolic stability, and physicochemical profile within the N-[2-(4-phenylpyrazol-1-yl)ethyl] sulfonamide series. In the structurally analogous ethyl pyrazole sulfonamide series evaluated against JNK and BRAF(V600E) kinases, even modest changes in the terminal sulfonamide group—including linker length, aryl substitution, and ring size—produced IC₅₀ variations exceeding two orders of magnitude across kinases [1]. Furthermore, cyclopropane-containing sulfonamide EGFR inhibitors have demonstrated that the cyclopropane ring imparts a unique combination of metabolic stability and conformational restriction that is absent in acyclic or larger cycloalkyl sulfonamide analogs [2]. Generic substitution based solely on the shared phenylpyrazole-ethyl scaffold—without accounting for the terminal sulfonamide identity—therefore carries a high risk of compromised target engagement, altered selectivity profiles, and divergent pharmacokinetic behavior that cannot be predicted from the core template alone.

Quantitative Differentiation Evidence for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide vs. Closest Analogs


Conformational Constraint: Cyclopropane vs. Propane-1-sulfonamide Cap

The cyclopropanesulfonamide moiety restricts the rotational freedom of the terminal sulfonamide group relative to the ethyl linker, in contrast to the freely rotating propane-1-sulfonamide analog (CAS 2034326-63-9). In structurally related cyclopropane sulfonamide kinase inhibitors, this conformational constraint was shown to pre-organize the pharmacophore into a bioactive conformation that enhanced target binding, with cyclopropane-containing derivatives exhibiting EGFR IC₅₀ values of 4.2–19 nM [1]. No equivalent constraint exists in the propane-1-sulfonamide or methanesulfonamide analogs. Direct comparative conformational data for the target compound versus the propane-1-sulfonamide analog have not been published in the primary literature; the evidence presented is class-level inference from cyclopropane sulfonamide kinase inhibitor series and is noted as supporting evidence.

Cyclopropane conformational restriction Sulfonamide SAR Kinase inhibitor design

Metabolic Stability Advantage of the Cyclopropane Ring vs. Aromatic Sulfonamide Caps

Cyclopropane rings are known to resist cytochrome P450-mediated oxidative metabolism at the ring position, whereas aromatic sulfonamide caps (e.g., benzenesulfonamide analog CAS 2034551-39-6) are susceptible to aromatic hydroxylation. In the broader pyrazole-cyclopropanesulfonamide literature, the cyclopropanesulfonamide moiety is explicitly cited as enhancing metabolic stability relative to other sulfonamide caps [1]. Quantitative comparative metabolic stability data (e.g., microsomal half-life or intrinsic clearance) for the target compound versus the benzenesulfonamide analog have not been published and therefore this evidence is tagged as class-level inference.

Metabolic stability Cyclopropane effect Oxidative metabolism resistance

Molecular Weight and Lipophilicity Differentiation vs. Benzenesulfonamide Analog

The cyclopropanesulfonamide analog has a molecular formula of C₁₄H₁₇N₃O₂S (MW = 291.37 g/mol), compared to C₁₇H₁₇N₃O₂S (MW = 327.40 g/mol) for the benzenesulfonamide analog (CAS 2034551-39-6) . This represents a 36 Da (11%) reduction in molecular weight and the removal of one aromatic ring, which is expected to lower cLogP and improve ligand efficiency metrics. Direct comparative cLogP and LipE data have not been published for this pair and are noted as supporting evidence based on computed physicochemical property differences.

Physicochemical properties Lipophilic ligand efficiency Lead optimization

Kinase Selectivity Potential: Cyclopropanesulfonamide vs. Acyclic Sulfonamide Series

In the ethyl pyrazole sulfonamide series reported by Elsayad et al. (2024), terminal sulfonamide identity markedly influenced selectivity across JNK1, JNK2, JNK3, and BRAF(V600E). The most selective compound in that series (23d) achieved an IC₅₀ of 2 nM against JNK1 with substantial selectivity over other JNK isoforms, driven in part by the terminal sulfonamide group [1]. While the cyclopropanesulfonamide variant was not directly included in that study, the class-level SAR demonstrates that the sulfonamide cap is a key selectivity determinant. No published kinome-wide selectivity data exist for the target compound; the evidence is class-level inference.

Kinase selectivity Cyclopropane pharmacophore JNK/BRAF inhibition

Optimal Application Scenarios for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide Based on Current Evidence


Kinase Inhibitor Lead Optimization Requiring Conformationally Restricted Sulfonamide Warheads

For programs targeting kinases where the sulfonamide moiety must adopt a defined orientation within the ATP-binding pocket (e.g., JNK, BRAF, or EGFR kinases), the cyclopropanesulfonamide cap offers a conformationally constrained alternative to the freely rotating propane-1-sulfonamide analog. The restricted geometry may enhance binding affinity and selectivity for targets intolerant of flexible sulfonamide orientations, as demonstrated in cyclopropane sulfonamide EGFR inhibitor series [1].

Metabolic Stability-Sensitive Assays Requiring Prolonged Compound Exposure

In cellular assays with extended incubation times or in vivo pharmacokinetic studies where aromatic sulfonamide hydroxylation is a known clearance pathway, the cyclopropanesulfonamide analog provides a metabolically more resilient alternative to the benzenesulfonamide analog (CAS 2034551-39-6). The absence of aromatic C–H bonds at the cap reduces susceptibility to CYP-mediated oxidation, consistent with the established metabolic stability advantage of cyclopropane-containing sulfonamides [1].

Fragment-Based or Ligand-Efficiency-Driven Drug Discovery Campaigns

With a molecular weight of 291.37 g/mol—significantly lower than the 327.40 g/mol benzenesulfonamide analog—the cyclopropanesulfonamide variant offers improved ligand efficiency potential. It is better suited as a starting point for fragment growth or scaffold hopping campaigns where maintaining low molecular weight and moderate lipophilicity is critical for downstream ADME optimization [1].

Comparative Selectivity Profiling Across the Phenylpyrazole-Sulfonamide Analog Series

Given the demonstrated sensitivity of kinase selectivity to terminal sulfonamide identity within this scaffold class [2], procuring the full analog series—including the cyclopropanesulfonamide, benzenesulfonamide, propane-1-sulfonamide, and methanesulfonamide variants—enables systematic selectivity fingerprinting. The cyclopropanesulfonamide variant may reveal selectivity windows not accessible to the larger or more flexible sulfonamide congeners.

Quote Request

Request a Quote for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.